2-(difluoromethyl)-1-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-1-methylpiperazine is a chemical compound that features a piperazine ring substituted with a difluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-1-methylpiperazine typically involves the introduction of the difluoromethyl group into the piperazine ring. One common method is the reaction of 1-methylpiperazine with a difluoromethylating agent under controlled conditions. For example, difluoromethylation can be achieved using difluoromethyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-1-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Formation of difluoromethyl ketones or alcohols.
Reduction: Formation of difluoromethyl amines.
Substitution: Formation of substituted piperazines with various functional groups.
Scientific Research Applications
2-(Difluoromethyl)-1-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-1-methylpiperazine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Methylpiperazine: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)-1-methylpiperazine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
2-(Chloromethyl)-1-methylpiperazine: Substituted with a chloromethyl group, offering distinct chemical behavior compared to the difluoromethyl derivative.
Uniqueness: 2-(Difluoromethyl)-1-methylpiperazine is unique due to the presence of the difluoromethyl group, which imparts specific properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in the design of pharmaceuticals and other biologically active molecules .
Properties
CAS No. |
1780451-86-6 |
---|---|
Molecular Formula |
C6H12F2N2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-(difluoromethyl)-1-methylpiperazine |
InChI |
InChI=1S/C6H12F2N2/c1-10-3-2-9-4-5(10)6(7)8/h5-6,9H,2-4H2,1H3 |
InChI Key |
PPKAZYAHZHGHSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC1C(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.